Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate
Description
Properties
IUPAC Name |
bis(1,1,1,3,3,3-hexafluoropropan-2-yl) but-2-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F12O4/c11-7(12,13)5(8(14,15)16)25-3(23)1-2-4(24)26-6(9(17,18)19)10(20,21)22/h1-2,5-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFHHTAACWXRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)OC(C(F)(F)F)C(F)(F)F)C(=O)OC(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate with structurally related fluorinated esters, focusing on molecular features, applications, and inferred properties.
Structural and Functional Differences
Key Observations:
- Fluorination Degree: HFIP esters exhibit higher fluorine content compared to TFE esters, enhancing hydrophobicity and oxidative stability. This makes HFIP-based compounds (e.g., the target maleate) more suitable for high-voltage battery applications than TFE analogs .
Performance in Lithium-Sulfur Batteries
- Target Maleate vs. Bis(2,2,2-trifluoroethyl) Maleate: The HFIP groups in the former provide superior lithium-ion dissociation and reduced polysulfide shuttle effects due to stronger electron-withdrawing properties. In contrast, TFE esters may degrade faster under high-voltage conditions .
- Target Maleate vs. Biphenyl-dicarboxylate Analogs: Aromatic backbones (e.g., biphenyl) improve thermal stability but reduce solubility in carbonate-based electrolytes, limiting their utility compared to maleate derivatives .
Thermal and Chemical Stability
- HFIP esters generally exhibit higher thermal stability (>200°C) than TFE esters (~150°C) due to the bulky, fluorinated isopropyl groups .
- The unsaturated maleate backbone may introduce vulnerability to radical-initiated degradation compared to fully saturated analogs (e.g., succinate), though this is mitigated by the HFIP groups’ inertness .
Preparation Methods
Oxidative Functionalization Using Sodium Persulfate
The most extensively documented method involves nitroxide-catalyzed oxidative esterification of dialdehydes with HFIP, using sodium persulfate ($$ \text{Na}2\text{S}2\text{O}_8 $$) as a terminal oxidant. This green chemistry approach avoids stoichiometric metal oxidants and enables scalability.
Procedure :
- Reagents : 4,4′-Biphenyldicarboxaldehyde (1 equiv.), HFIP (10 equiv.), pyridine (10 equiv.), sodium persulfate (10 equiv.), 4-acetamido-TEMPO (0.6 equiv.), and acetonitrile solvent.
- Conditions : Heating at 50°C for 24–48 hours under continuous stirring.
- Workup : Sequential extraction with hexane, washing with water and 0.5 M HCl, and drying over $$ \text{Na}2\text{SO}4 $$.
Key Data :
| Parameter | Value |
|---|---|
| Conversion Rate | 76% (24 h) |
| Isolated Yield | 46% |
| Purity (GC-MS) | >99% |
The reaction’s scalability is hindered by moderate yields, attributed to competing side reactions and challenges in isolating the non-polar product.
Alternative Routes: Diels-Alder Cycloaddition
Aqueous Diels-Alder reactions involving maleate derivatives and fluorinated dienophiles have been explored for related compounds. While unverified for bis-HFIP maleate, such methods could theoretically proceed via:
$$
\text{Maleic anhydride} + \text{HFIP-substituted diene} \xrightarrow{\text{H}_2\text{O}/\text{HFIP}} \text{Cycloadduct} \xrightarrow{\text{Hydrolysis}} \text{Bis-HFIP maleate}
$$
Advantages :
Limitations :
- Requires specialized dienes.
- Limited precedent for fluorinated esters.
Reaction Optimization and Critical Parameters
Solvent Selection
HFIP’s role as both reagent and solvent is pivotal. Its high acidity ($$ \text{p}K_a = 9.3 $$) facilitates protonation of intermediates, while its low nucleophilicity minimizes side reactions. Mixed solvents (e.g., HFIP/acetonitrile) improve reagent solubility without diluting HFIP’s catalytic effect.
Stoichiometry and Catalysis
Doubling HFIP and oxidant equivalents (relative to mono-esterifications) is essential for bis-ester formation. Pyridine acts as a base to neutralize $$ \text{H}2\text{SO}4 $$ byproducts, while 4-acetamido-TEMPO mediates radical oxidation cycles.
Temperature and Time
Elevated temperatures (50°C) accelerate kinetics but risk decomposition. Extending reaction time beyond 24 hours showed diminishing returns, suggesting equilibrium limitations.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
GC-MS analysis confirms a base peak at m/z 375 (HFIP fragment) and molecular ion at m/z 542.
Challenges and Industrial Feasibility
Yield Limitations
The highest reported yield (46%) remains suboptimal due to:
Solvent Recovery
HFIP’s high cost necessitates recycling. Distillation or adsorption methods are under investigation.
Regulatory Considerations
HFIP’s metabolic byproducts (e.g., glucuronides) require rigorous toxicity profiling for pharmaceutical applications.
Q & A
Q. What strategies address discrepancies in bioactivity data for derivatives of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
